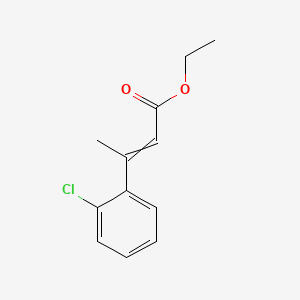![molecular formula C31H62O2 B12606842 2-[(15-Methylpentacosyl)oxy]oxane CAS No. 647024-93-9](/img/structure/B12606842.png)
2-[(15-Methylpentacosyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(15-Methylpentacosyl)oxy]oxane is a chemical compound with the molecular formula C31H62O2. It consists of 31 carbon atoms, 62 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-[(15-Methylpentacosyl)oxy]oxane involves several steps. One common method includes the reaction of 15-methylpentacosanol with oxane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-[(15-Methylpentacosyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
2-[(15-Methylpentacosyl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: It is used in the study of cell membrane structures and functions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(15-Methylpentacosyl)oxy]oxane involves its interaction with specific molecular targets and pathways. It can interact with cell membranes, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-[(15-Methylpentacosyl)oxy]oxane can be compared with other similar compounds, such as:
- 2-[(15-Methylhexacosyl)oxy]oxane
- 2-[(15-Methylheptacosyl)oxy]oxane These compounds have similar structures but differ in the length of the carbon chain. The unique properties of this compound make it distinct and valuable for specific applications .
Eigenschaften
CAS-Nummer |
647024-93-9 |
|---|---|
Molekularformel |
C31H62O2 |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
2-[(15S)-15-methylpentacosoxy]oxane |
InChI |
InChI=1S/C31H62O2/c1-3-4-5-6-7-14-17-20-25-30(2)26-21-18-15-12-10-8-9-11-13-16-19-23-28-32-31-27-22-24-29-33-31/h30-31H,3-29H2,1-2H3/t30-,31?/m0/s1 |
InChI-Schlüssel |
ULUWGBWPSYBHEL-FSRLHOSWSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCOC1CCCCO1 |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


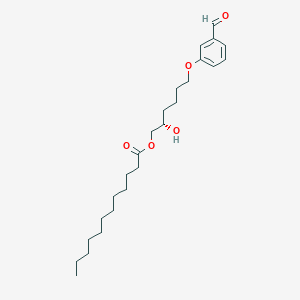

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
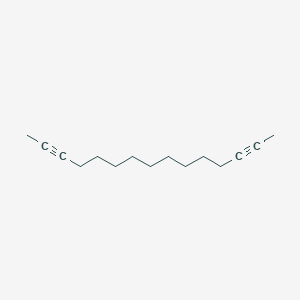
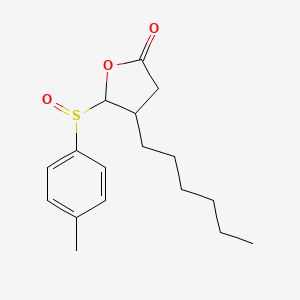
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
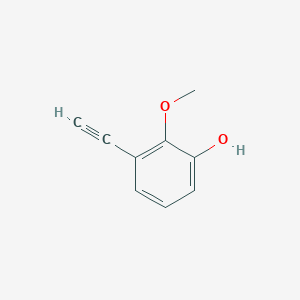

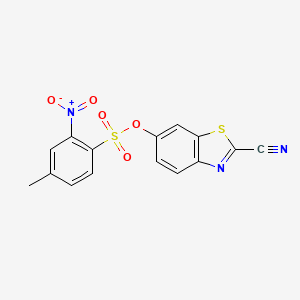

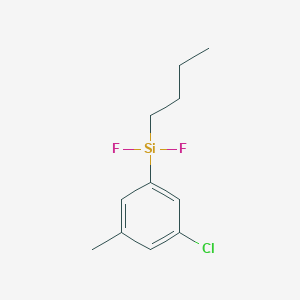
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
